molecular formula C10H11NO2 B12388354 3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2

3,4-Dimethoxybenzeneacetonitrile-a,a-d2; 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2; 3,4-Dimethoxyphenylacetonitrile-d2

Katalognummer: B12388354
Molekulargewicht: 179.21 g/mol
InChI-Schlüssel: ASLSUMISAQDOOB-BFWBPSQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethoxybenzeneacetonitrile-a,a-d2, also known as 2-(3,4-Dimethoxyphenyl)acetonitrile-2,2-D2 or 3,4-Dimethoxyphenylacetonitrile-d2, is a deuterated compound with the molecular formula C10H11NO2. It is a derivative of 3,4-Dimethoxybenzeneacetonitrile, where the hydrogen atoms at the alpha position are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 typically involves the deuteration of 3,4-Dimethoxybenzeneacetonitrile. One common method is the reaction of 3,4-Dimethoxybenzyl chloride with sodium cyanide in the presence of a deuterium source, such as deuterated water (D2O), to replace the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The product is then purified through recrystallization or distillation to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethoxybenzeneacetonitrile-a,a-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxybenzeneacetonitrile-a,a-d2 is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a deuterated standard in NMR spectroscopy.

    Biology: Employed in the study of metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of deuterated metabolites. The presence of deuterium atoms can alter the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dimethoxybenzeneacetonitrile: The non-deuterated form of the compound.

    3,4-Dimethoxyphenethylamine: A related compound with an amine group instead of a nitrile group.

    3,4-Dimethoxybenzoic acid: An oxidized derivative of the compound.

Uniqueness

The uniqueness of 3,4-Dimethoxybenzeneacetonitrile-a,a-d2 lies in its deuterium atoms, which provide distinct advantages in research applications. Deuteration can enhance the stability of the compound and reduce the rate of metabolic degradation, making it valuable in studies requiring prolonged observation of metabolic processes.

Eigenschaften

Molekularformel

C10H11NO2

Molekulargewicht

179.21 g/mol

IUPAC-Name

2,2-dideuterio-2-(3,4-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3/i5D2

InChI-Schlüssel

ASLSUMISAQDOOB-BFWBPSQCSA-N

Isomerische SMILES

[2H]C([2H])(C#N)C1=CC(=C(C=C1)OC)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CC#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.